
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 3-aminobenzoyl chloride to form a diazonium salt. This is followed by a coupling reaction with 5-methoxy-2-methylphenylamine under controlled pH conditions to form the azo linkage. The final step involves the sulfonation of the resulting azo compound to introduce the sulphosalicylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and inks.
Wirkmechanismus
The mechanism of action of 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((4-((3-Aminobenzoyl)amino)-5-methoxyphenyl)azo)-3-sulphosalicylic acid: Lacks the methyl group on the phenyl ring.
5-((4-((3-Aminobenzoyl)amino)-2-methylphenyl)azo)-3-sulphosalicylic acid: Lacks the methoxy group on the phenyl ring.
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)salicylic acid: Lacks the sulfonic acid group.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonic acid group, makes 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid unique. These functional groups contribute to its distinct chemical properties and enhance its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
84912-16-3 |
|---|---|
Molekularformel |
C22H20N4O8S |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
5-[[4-[(3-aminobenzoyl)amino]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfobenzoic acid |
InChI |
InChI=1S/C22H20N4O8S/c1-11-6-17(24-21(28)12-4-3-5-13(23)7-12)18(34-2)10-16(11)26-25-14-8-15(22(29)30)20(27)19(9-14)35(31,32)33/h3-10,27H,23H2,1-2H3,(H,24,28)(H,29,30)(H,31,32,33) |
InChI-Schlüssel |
BUQAUTCFQDXNMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)NC(=O)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


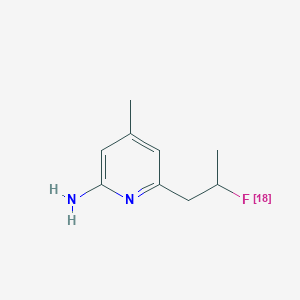
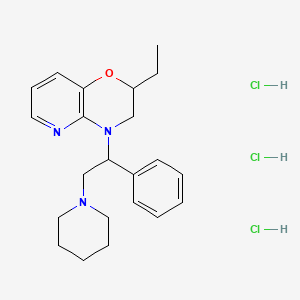
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
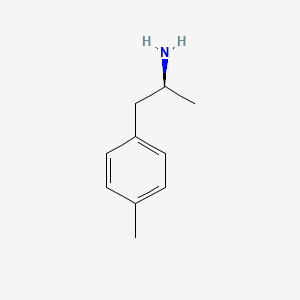
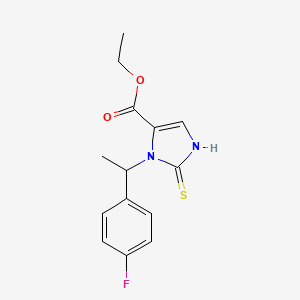
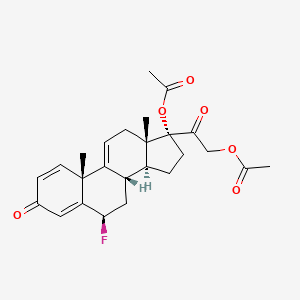


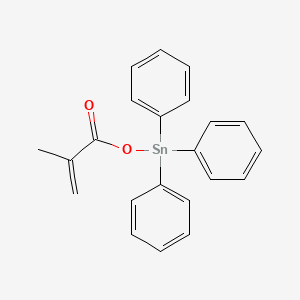
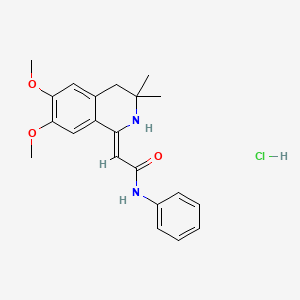
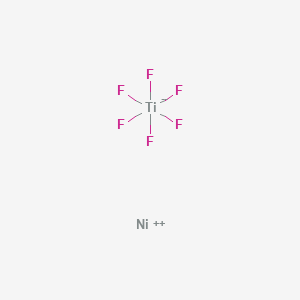
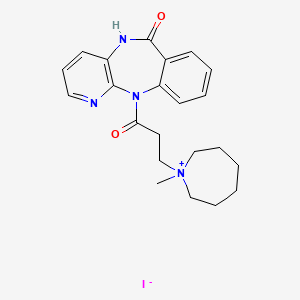
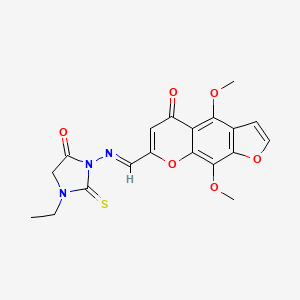
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
